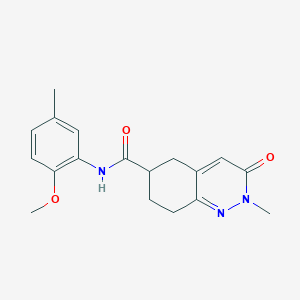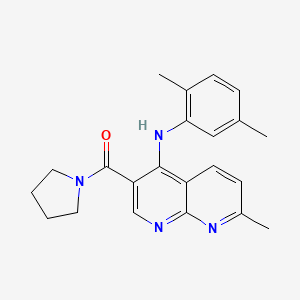![molecular formula C19H36ClNO2 B2637442 {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride CAS No. 464877-32-5](/img/structure/B2637442.png)
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride” is a chemical compound with the linear formula C19H36ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H36ClNO2 . The molecular weight of the compound is 345.957 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 345.957 and a linear formula of C19H36ClNO2 .Mecanismo De Acción
The mechanism of action of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is not fully understood, but it is believed to involve the modulation of ion channels and membrane proteins. This compound has been found to interact with specific amino acid residues on these proteins, which can alter their conformation and activity. This interaction can result in changes in cellular processes, such as ion transport and signaling.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of ion channels, membrane proteins, and enzymes. This compound has also been found to have antioxidant properties, which can protect cells from oxidative stress.
In vivo studies have shown that this compound can affect various physiological processes, such as blood pressure regulation and glucose metabolism. This compound has also been found to have neuroprotective properties, which can protect neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride in lab experiments is its specificity for certain ion channels and membrane proteins. This can provide insights into their function and potential therapeutic targets. This compound also has high purity and yield, which can ensure reproducibility of experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for the research of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride. One direction is to further explore its potential applications in ion channel and membrane protein research. Another direction is to investigate its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cardiovascular disorders. Future research can also focus on improving the synthesis method of this compound and developing new derivatives with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its unique properties, such as its specificity for ion channels and membrane proteins, make it a valuable tool for studying cellular processes. While there are limitations to its use, further research can provide insights into its potential therapeutic applications and improve its synthesis and properties.
Métodos De Síntesis
The synthesis of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride involves the reaction of adamantine with ethylene oxide and diethylamine in the presence of a catalyst. The resulting compound is then hydrolyzed with hydrochloric acid to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride has been widely used in scientific research for its potential applications in various fields. One of the primary applications of this compound is in the study of ion channels, which are important for the regulation of cellular processes. This compound has been found to modulate the activity of ion channels, which can provide insights into their function and potential therapeutic targets.
Another application of this compound is in the study of membrane proteins, which are important for cellular signaling and transport. This compound has been found to interact with membrane proteins and alter their activity, which can provide insights into their structure and function.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The company does not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(diethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)13-18(21)14-22-6-5-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,3-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPWJPQUMVVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
![1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2637368.png)



![2,4-Diethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2637377.png)

![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2637381.png)

